4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Overview
Description
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a compound with the molecular formula C7H9NO . It has been identified as a potent inhibitor of Janus kinase 2 (JAK2), with higher potency and selectivity to JAK3 kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been achieved through various methods. One such method involves a Pictet–Spengler reaction, which is based on the condensation of easily accessible starting materials . Another method involves a cycloisomerization/cycloaddition strategy, which has been used to access a series of enantioenriched 4,5,6,7-tetrahydrofuro .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been determined through various spectroscopic methods and single crystal X-ray analysis .
Chemical Reactions Analysis
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been involved in various chemical reactions. For instance, it has been used in the synthesis of aminopyrimidine derivatives . It has also been used in the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro .
Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has a molecular weight of 123.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 123.068413911 g/mol . It has a topological polar surface area of 25.2 Ų .
Scientific Research Applications
1. Construction of Enantioenriched 4,5,6,7-Tetrahydrofuro[2,3-b]pyridines
- Application Summary: This research focuses on the construction of enantioenriched 4,5,6,7-Tetrahydrofuro[2,3-b]pyridines through a multicatalytic sequence merging gold and amine catalysis .
- Methods of Application: The method involves starting from ynamide derivatives and aldehydes, and through sequential relay catalysis, good yields and high levels of stereoselectivity were obtained .
- Results: The concurrent use of a gold complex with a diphenylprolinol silyl ether was applied to a combination of diversely functionalized substrates .
2. Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler Reaction
- Application Summary: This research developed a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines by the Pictet–Spengler reaction .
- Methods of Application: The method is based on the condensation of easily accessible 2-(5-methylfuran-2-yl)ethanamine with commercially available aromatic aldehydes followed by acid-catalyzed Pictet–Spengler cyclization .
- Results: Using this approach, a range of 4-substituted tetrahydrofuro[3,2-c]pyridines were synthesized in reasonable yields .
3. Key Intermediate in the Synthesis of the Antiplatelet Drug Clopidogrel
- Application Summary: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (THP hydrochloride) is used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel.
4. Synthesis of Antibacterial Compounds
- Application Summary: Tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives, which are synthesized from 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine, have shown significant antibacterial activity against Bacillus substilis .
- Results: Most of the synthesized derivatives at 500μg/ml concentration have shown significant antibacterial activity .
5. JAK2 Inhibitory Activity
- Application Summary: Tetrahydrofuro[3,2-c]pyridine A demonstrates excellent in vitro JAK2 inhibitory activity superior to tofacitinib .
6. κ-Opioid Receptor Agonist
- Application Summary: Furan B, a derivative of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine, is a potent κ-opioid receptor agonist and exhibits excellent antinociceptive activity .
7. Synthesis of Hydrogenated Furo[3,2-c]pyridines
- Application Summary: This research focuses on the synthesis of hydrogenated furo[3,2-c]pyridines, which are an important class of heterocyclic compounds .
- Methods of Application: The method involves the use of 3-substituted furans. For example, the intramolecular Friedel–Crafts alkylation reaction of alcohols, alkenes, or acetylenes affords the desired tetrahydrofuro[3,2-c]pyridines .
8. Synthesis of α2-Adrenoceptor Antagonist
properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFGNVBRLEVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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